4-Bromomethyl-2-cyanobiphenyl 4-Bromomethyl-2-cyanobiphenyl
Brand Name: Vulcanchem
CAS No.: 210037-90-4
VCID: VC8254544
InChI: InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2
SMILES: C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol

4-Bromomethyl-2-cyanobiphenyl

CAS No.: 210037-90-4

Cat. No.: VC8254544

Molecular Formula: C14H10BrN

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromomethyl-2-cyanobiphenyl - 210037-90-4

Specification

CAS No. 210037-90-4
Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
IUPAC Name 5-(bromomethyl)-2-phenylbenzonitrile
Standard InChI InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2
Standard InChI Key LQPCAPMUDDPGHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-Bromomethyl-2-cyanobiphenyl (C₁₄H₁₀BrN) consists of two benzene rings connected by a single bond. The bromomethyl (-CH₂Br) and cyano (-CN) substituents occupy the 4′ and 2 positions, respectively, creating a sterically hindered yet reactive framework. X-ray crystallography and computational studies highlight the compound’s planar biphenyl core, which facilitates π-π interactions in protein-binding applications .

Physical Properties

Critical physical parameters include:

PropertyValueSource
Melting Point125–128°C (lit.)
Boiling Point413.2±38.0°C (Predicted)
Density1.43±0.1 g/cm³
Water SolubilityInsoluble
Vapor Pressure (20–25°C)0.1–0.2 Pa

The compound’s low water solubility and moderate vapor pressure necessitate careful handling in industrial settings . Its crystalline form, typically white to off-white powder, ensures stability under standard storage conditions (room temperature, sealed, and dry) .

Synthesis Methodologies

Low-Cost Industrial Preparation

A 2018 patent (CN108164434A) introduced a cost-effective protocol using sodium bromide (NaBr) and sodium bromate (NaBrO₃) in ethyl acetate/water biphasic systems . Key steps include:

  • Reagent Mixing: Sartan biphenyl (1 eq), NaBr (0.67 eq), and NaBrO₃ (0.33 eq) in ethyl acetate/water.

  • Acid Addition: Dropwise HCl at 35–45°C over 6 hours.

  • Workup: Ethyl acetate recovery (5/8 vol) followed by crystallization at 0°C .

This method achieved 85–90% yield with >98% purity, eliminating the need for column chromatography . The use of ethyl acetate, a low-toxicity solvent, marked an improvement over earlier chlorinated solvents.

Green Synthesis Using Photocatalysis

A 2024 breakthrough employed visible light (450 nm) to initiate a radical chain reaction, utilizing H₂O₂/HBr as a bromine source . Optimized conditions involved:

  • Solvent: Diethyl carbonate (DEC), a green alternative to chlorobenzene.

  • Light Source: 30 W LED array.

  • Purification: Precipitation in 2-propanol, yielding 71% product with 97% purity .

This method reduced reaction time to 2 hours and minimized waste generation, aligning with green chemistry principles .

Pharmaceutical Applications

Role in Sartan Synthesis

4-Bromomethyl-2-cyanobiphenyl serves as a critical intermediate for irbesartan, a nonpeptide angiotensin II receptor blocker (ARB) used in hypertension management . The bromomethyl group undergoes nucleophilic substitution with tetrazole rings, while the cyano group stabilizes the biphenyl motif during coupling reactions .

Protein-Binding Studies

The compound’s radiolabeled derivatives (e.g., ¹²⁵I analogs) enable competitive binding assays to quantify ARB-receptor interactions . Its planar structure mimics the endogenous angiotensin II peptide, facilitating structural activity relationship (SAR) studies .

Recent Advances and Future Directions

Solvent Optimization

Recent studies highlight 2-methyltetrahydrofuran (2-MeTHF) as a renewable solvent for bromination, achieving comparable yields to DEC while enhancing biodegradability .

Continuous Flow Synthesis

Preliminary trials using microreactors (0.5 mL volume) reduced reaction times to 15 minutes, suggesting scalability for high-throughput production .

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